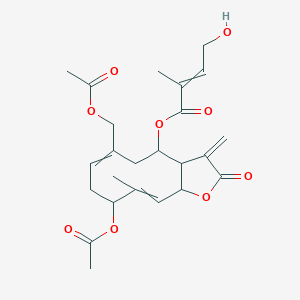

Eupalinolide B

Beschreibung

Eigenschaften

IUPAC Name |

[9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eupalinolide B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data. Furthermore, it elucidates the molecular mechanisms underlying its potent anti-inflammatory and anti-cancer activities, with a focus on its interaction with key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family, has a long history of use in traditional Chinese medicine for treating respiratory ailments such as bronchitis and cough.[1][2] Phytochemical investigations have revealed that the plant is a rich source of various bioactive compounds, including sesquiterpenoids, flavonoids, and triterpenes.[1] Among these, the sesquiterpene lactone this compound has emerged as a particularly promising therapeutic agent due to its significant anti-inflammatory and anti-cancer properties.[3][4] This guide details the scientific journey from the plant source to the isolated active compound and explores its molecular interactions.

Discovery and Isolation of this compound

The initial discovery of this compound was a result of systematic phytochemical screening of Eupatorium lindleyanum. Various chromatographic techniques have been employed for its isolation and purification. A particularly effective method is high-speed counter-current chromatography (HSCCC), which has demonstrated high efficiency in separating structurally similar sesquiterpenoid lactones.[1]

Plant Material

The aerial parts, particularly the flowers of Eupatorium lindleyanum, are the primary source for the isolation of this compound.[4][5] The concentration of this compound has been found to be highest in the flowers, followed by the leaves, with the lowest concentration in the stems.[4]

Quantitative Data

The following tables summarize the quantitative data related to the distribution and isolation of this compound.

Table 1: Concentration of this compound in Different Parts of Eupatorium lindleyanum

| Plant Part | Average Concentration (mg/g) |

| Flowers | 12.681 ± 1.688 |

| Leaves | 5.469 ± 0.710 |

| Stems | 0.295 ± 0.082 |

Source: Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity.[4]

Table 2: Yield and Purity of this compound from HSCCC Isolation

| Starting Material | Amount of Starting Material (mg) | Yield of this compound (mg) | Purity of this compound (%) |

| n-butanol fraction of ethanol extract | 540 | 19.3 | 97.1 |

Source: Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography.[1]

Experimental Protocols

Preparation of the n-Butanol Fraction

-

Extraction: The air-dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Final Fraction: The n-butanol fraction is concentrated and used for the isolation of this compound.

High-Speed Counter-Current Chromatography (HSCCC) Isolation of this compound

This protocol is adapted from the methodology described by Wei et al. (2012).[1]

-

HSCCC Apparatus: A commercial HSCCC instrument is used for the separation.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is prepared.[1] The phases are thoroughly mixed and allowed to equilibrate at room temperature. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

-

Column Preparation: The multilayer coil column is first entirely filled with the upper stationary phase.

-

Sample Loading: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of a mixture of the upper and lower phases (1:1, v/v) and injected into the column through the sample loop.[6]

-

Chromatographic Separation: The apparatus is rotated at 900 rpm, and the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.[3][6]

-

Fraction Collection: The effluent is continuously monitored with a UV detector at 254 nm, and fractions are collected based on the chromatogram.

-

Purity Analysis: The purity of the collected fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound has been shown to exert a range of biological effects, with its anti-inflammatory and anti-cancer activities being the most extensively studied. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.

This compound has been demonstrated to inhibit the NF-κB signaling pathway.[7] It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic, liver, and laryngeal cancer.[2][3][4] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways critical for cancer cell survival and proliferation.

This compound has been shown to induce the generation of Reactive Oxygen Species (ROS) in cancer cells.[2][8] Elevated ROS levels can lead to cellular damage and trigger programmed cell death. One of the downstream effects of increased ROS is the induction of Endoplasmic Reticulum (ER) stress. The accumulation of unfolded proteins in the ER activates the Unfolded Protein Response (UPR), which can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8] The sustained activation of the JNK pathway is known to promote apoptosis.

Figure 3. this compound-induced activation of the ROS-ER-JNK pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. The constitutive activation of STAT3 is a common feature in many types of cancer. Analogs of this compound, such as Eupalinolide J, have been reported to suppress the growth of cancer cells by targeting the STAT3 signaling pathway.[2][9] This is achieved by inhibiting the phosphorylation of STAT3, which is essential for its activation and subsequent translocation to the nucleus to regulate the expression of target genes involved in tumorigenesis.

References

- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Eupalinolide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B is a naturally occurring germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This document provides a detailed overview of its chemical structure, physicochemical properties, and diverse pharmacological activities. This compound has demonstrated significant potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent. This guide synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key biological assays, and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound possesses a complex molecular architecture characteristic of sesquiterpenoid lactones. Its structure is fundamental to its biological activity, featuring reactive sites that can interact with cellular macromolecules.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (3aR,4R,6Z,9S,10Z,11aR)-9-Acetoxy-6-(acetoxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (E)-4-hydroxy-2-methylbut-2-enoate |

| CAS Number | 877822-41-8 |

| Molecular Formula | C₂₄H₃₀O₉ |

| Molecular Weight | 462.49 g/mol |

| SMILES | CC(=O)OCC1=CC--INVALID-LINK--=O)--INVALID-LINK--=C[C@H]2OC(=O)C(=C)[C@@H]2--INVALID-LINK--OC(=O)C(=C\CO)\C |

Physicochemical Data

| Property | Value | Source |

| Physical Appearance | White to off-white powder or a colorless oil. | [1] |

| Solubility | Soluble in DMSO (≥41.8 mg/mL and 60 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [1] |

| Predicted Boiling Point | 618.6 ± 55.0 °C | [1] |

| Predicted Density | 1.24 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 13.68 ± 0.10 | [1] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight and moisture. |

Pharmacological Properties and Biological Activities

This compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

This compound has shown potent cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of different forms of programmed cell death and the modulation of key signaling pathways.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| TU686 | Laryngeal Cancer | 6.73 | [2] |

| TU212 | Laryngeal Cancer | 1.03 | [2] |

| M4e | Laryngeal Cancer | 3.12 | [2] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2] |

| Hep-2 | Laryngeal Cancer | 9.07 | [2] |

| LCC | Laryngeal Cancer | 4.20 | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | Growth inhibition observed at 6-24 µM | [3] |

| HCCLM3 | Hepatocellular Carcinoma | Growth inhibition observed at 6-24 µM | [3] |

| MiaPaCa-2 | Pancreatic Cancer | Viability inhibited at 0-10 µM | [3] |

| PANC-1 | Pancreatic Cancer | Viability inhibited at 0-10 µM | [3] |

| PL-45 | Pancreatic Cancer | Viability inhibited at 0-10 µM | [3] |

-

Induction of Ferroptosis and Apoptosis: In hepatocellular carcinoma cells, this compound induces ferroptosis, a form of iron-dependent programmed cell death, and apoptosis.[3][4] It also elevates reactive oxygen species (ROS) levels.[3]

-

Inhibition of LSD1: this compound is a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[2] This inhibition leads to increased H3K9me1 and H3K9me2 levels.[2]

-

ROS-ER-JNK Pathway Activation: It activates the ROS-ER-JNK signaling pathway, which is involved in its anti-migration effects on hepatic carcinoma cells.[3][4]

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): In laryngeal cancer cells, it suppresses EMT, a process crucial for cancer metastasis.[2]

-

Induction of Cuproptosis: In pancreatic cancer, this compound has been shown to induce cuproptosis, a copper-dependent form of cell death.[5]

Anti-Inflammatory and Immunomodulatory Activities

This compound demonstrates significant anti-inflammatory properties through the modulation of key inflammatory pathways.

| Assay | Cell Line/Model | IC₅₀ / Effect | Reference |

| NO Production Inhibition | LPS-stimulated RAW264.7 cells | 2.24 µM | [3] |

| Rheumatoid Arthritis | Adjuvant-induced arthritis (AIA) rats | Alleviated arthritis at 8-16 mg/kg (i.p.) | [3] |

| Acute Lung Injury | LPS-induced mice | Alleviated injury at 5-20 mg/kg (i.p.) | [3] |

| Periodontitis | Mouse model | Ameliorates inflammation and bone resorption | [6] |

-

Inhibition of NF-κB Signaling: this compound inhibits the NF-κB signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3, which leads to the suppression of IκBα degradation.[6]

-

Regulation of AMPK/mTOR/ULK-1 Signaling: In the context of rheumatoid arthritis, it promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0 to 50 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Include a vehicle control group.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, H3K9me1, H3K9me2, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

LSD1 Inhibition Assay (In Vitro)

-

Reaction Setup: In a 96-well plate, add the LSD1 enzyme, a suitable substrate (e.g., a dimethylated histone H3 peptide), and various concentrations of this compound in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

-

Detection: The demethylation reaction by LSD1 produces hydrogen peroxide. Add a reagent that reacts with hydrogen peroxide to produce a fluorescent or colorimetric signal (e.g., Amplex Red).

-

Signal Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: The signal intensity is proportional to the LSD1 activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams illustrate two of the key pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the ROS-ER-JNK signaling pathway.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a diverse range of pharmacological activities. Its ability to induce various forms of programmed cell death in cancer cells and to suppress key inflammatory pathways highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential drug development. This technical guide provides a comprehensive resource for researchers and professionals in the field to facilitate future investigations into this compelling molecule.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 877822-40-7 [chemicalbook.com]

- 6. Targeting Nuclear LSD1 to Reprogram Cancer Cells and Reinvigorate Exhausted T Cells via a Novel LSD1-EOMES Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

Eupalinolide B: A Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a germacrane-type sesquiterpenoid lactone isolated from the plant Eupatorium lindleyanum. This natural compound has garnered significant attention in the scientific community for its potent and diverse biological activities, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanisms of action, and the experimental protocols used to elucidate its functions. The information is tailored for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Citation |

| CAS Number | 877822-41-8 | |

| Molecular Formula | C₂₄H₃₀O₉ | |

| Molecular Weight | 462.49 g/mol | |

| Appearance | White powder | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Summary of Biological Activity

This compound exhibits significant cytotoxic and inhibitory effects across a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) from various studies.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| TU212 | Laryngeal Cancer | 1.03 | [1] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [1] |

| M4e | Laryngeal Cancer | 3.12 | [1] |

| LCC | Laryngeal Cancer | 4.20 | [1] |

| TU686 | Laryngeal Cancer | 6.73 | [1] |

| Hep-2 | Laryngeal Cancer | 9.07 | [1] |

| MiaPaCa-2 | Pancreatic Cancer | Most pronounced effect among Eupalinolides A, B, and O | |

| PANC-1 | Pancreatic Cancer | Significant inhibitory effects | |

| SMMC-7721 | Hepatocarcinoma | Significant growth inhibition (6-24 µM) | |

| HCCLM3 | Hepatocarcinoma | Significant growth inhibition (6-24 µM) | |

| RAW264.7 | Murine Macrophages | 2.24 (for NO production) |

Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Key mechanisms include the induction of various forms of programmed cell death and the suppression of pro-inflammatory and survival pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

A primary anti-inflammatory mechanism of this compound involves the dual inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. It directly targets and inactivates the upstream kinase TAK1 (Transforming growth factor-β-activated kinase 1). This prevents the subsequent phosphorylation cascade, leading to reduced inflammation.

Caption: Inhibition of NF-κB and MAPK pathways by this compound via TAK1.

Induction of ROS, ER Stress, and Ferroptosis

This compound has been shown to induce cell death in hepatocarcinoma cells by triggering ferroptosis, a form of iron-dependent regulated cell death. This process is mediated by the generation of Reactive Oxygen Species (ROS) and subsequent Endoplasmic Reticulum (ER) stress, which activates the JNK signaling pathway.

Caption: this compound induces ferroptosis via ROS, ER Stress, and JNK activation.

Induction of Cuproptosis in Pancreatic Cancer

In pancreatic cancer, this compound disrupts copper homeostasis, leading to a novel form of cell death known as cuproptosis. This mechanism involves ferredoxin 1 (FDX1), which promotes the aggregation of lipoylated proteins in the mitochondrial tricarboxylic acid (TCA) cycle, causing lethal proteotoxic stress.[2]

Caption: Cuproptosis induction by this compound in pancreatic cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize the activity of this compound.

Cell Viability Assessment (CCK-8 Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

-

Objective: To quantify the number of viable cells after treatment with this compound.

-

Principle: The Cell Counting Kit-8 (CCK-8) contains WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[3][4]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3][4]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the results to determine the IC₅₀ value.

-

Intracellular ROS Detection (DCFH-DA Assay)

This protocol measures the generation of intracellular Reactive Oxygen Species (ROS) following treatment with this compound.

-

Objective: To detect and quantify intracellular ROS levels.

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate or a 96-well black plate and treat with this compound for the desired time.

-

Probe Preparation: Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium immediately before use.[5]

-

Staining: Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[6][7]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

-

Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm) or visualize using a fluorescence microscope.[6][7]

-

Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control to determine the fold-change in ROS production.

-

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in pathways like NF-κB and MAPK.

-

Objective: To analyze the levels of total and phosphorylated proteins (e.g., p65, IκBα, p38, JNK) after this compound treatment.

-

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control like β-actin or GAPDH.

-

References

- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dojindo.co.jp [dojindo.co.jp]

- 5. bioquochem.com [bioquochem.com]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

A Technical Guide to Sesquiterpene Lactones and the Promising Therapeutic Potential of Eupalinolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of sesquiterpene lactones, a diverse class of naturally occurring compounds with significant therapeutic potential. It further delves into a specific and promising example, Eupalinolide B, detailing its biological activities, mechanisms of action, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Sesquiterpene Lactones (SLs)

Sesquiterpene lactones (SLs) are a large and structurally diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Predominantly found in plants of the Asteraceae family, over 5000 different SLs have been identified.[1] Their chemical diversity, arising from various carbocyclic skeletons and functional group modifications, contributes to a wide array of biological activities.

Historically, plants containing SLs have been used in traditional medicine to treat a variety of ailments, including inflammation, pain, and fever.[2] Modern scientific investigation has confirmed and expanded upon these traditional uses, revealing potent anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[3][4][5][6][7] The mechanism of action for many SLs is attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and form covalent bonds with nucleophilic groups in proteins, thereby modulating their function.[7][8][9] Key signaling pathways often targeted by SLs include nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), both of which are critical regulators of inflammation and cell proliferation.[4][8]

This compound: A Sesquiterpene Lactone of Therapeutic Interest

This compound is a germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum.[8] It has emerged as a compound of significant interest due to its potent anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of the liver, pancreas, and larynx.[8] Its anti-cancer mechanisms are multifaceted and involve the induction of ferroptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways.

2.1.1. Quantitative Anti-Cancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TU686 | Laryngeal Cancer | 6.73 | [8] |

| TU212 | Laryngeal Cancer | 1.03 | [8] |

| M4e | Laryngeal Cancer | 3.12 | [8] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [8] |

| Hep-2 | Laryngeal Cancer | 9.07 | [8] |

| LCC | Laryngeal Cancer | 4.20 | [8] |

| MiaPaCa-2 | Pancreatic Cancer | > normal cells | |

| PANC-1 | Pancreatic Cancer | > normal cells | |

| PL-45 | Pancreatic Cancer | > normal cells |

2.1.2. Signaling Pathways in Anti-Cancer Action

This compound exerts its anti-cancer effects through the modulation of several signaling pathways. One key pathway is the ROS-ER-JNK signaling cascade.

Anti-Inflammatory Activity of this compound

This compound also exhibits potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of inflammatory signaling pathways such as NF-κB.

2.2.1. Quantitative Anti-Inflammatory Data

| Assay | Cell Line | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | 2.24 |

2.2.2. Signaling Pathway in Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated, in part, by the inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Extraction and Isolation of this compound

A general procedure for the isolation of this compound from Eupatorium lindleyanum involves solvent extraction followed by chromatographic separation.

References

- 1. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide to its Physical Properties and Solubility in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a sesquiterpenoid lactone isolated from the plant Eupatorium lindleyanum.[1][2][3] This natural compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and immunomodulatory activities.[2][3][4] A thorough understanding of its physical and chemical properties, particularly its solubility, is fundamental for researchers working on its formulation and application in various experimental models. This guide provides an in-depth overview of the physical characteristics of this compound and its solubility in Dimethyl Sulfoxide (DMSO), a common solvent in pharmacological research.

Physical Properties of this compound

This compound is characterized by the following physical properties:

| Property | Value | Source |

| Molecular Formula | C24H30O9 | [5][6][7] |

| Molecular Weight | 462.49 g/mol | [1][6][7] |

| Appearance | Colorless oil or white powder | [5][8] |

| Purity | ≥98% | [1][5] |

Solubility of this compound in DMSO

DMSO is a highly effective solvent for this compound. The reported solubility values vary slightly across different suppliers, which may be attributed to differences in purity and the specific experimental conditions used for determination.

| Solubility in DMSO | Molar Concentration (approx.) | Source |

| ≥41.8 mg/mL | ≥90.4 mM | [5] |

| 60 mg/mL | 129.73 mM | [6] |

| 100 mg/mL | 216.22 mM | [2] |

It is often recommended to use sonication or gentle heating to facilitate the dissolution of this compound in DMSO, especially at higher concentrations.[6][9] For optimal stability, stock solutions in DMSO should be stored at -20°C or -80°C and used within a specified timeframe to prevent degradation.[1][6]

Experimental Protocols

Determination of Physical Appearance

Objective: To visually inspect and describe the physical state and color of this compound.

Materials:

-

A sample of this compound

-

Spatula

-

White weighing paper or a watch glass

-

Microscope (optional)

Procedure:

-

Place a small amount of this compound onto a clean, dry piece of white weighing paper or a watch glass.

-

Observe the sample under adequate lighting.

-

Record the physical state (e.g., crystalline solid, powder, oil).

-

Note the color of the sample against the white background.

-

If the sample is a solid, a microscope can be used to observe the crystal structure, if any.

-

Compare the observations with the information provided by the supplier.

Determination of Solubility in DMSO

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specific temperature.

Materials:

-

This compound

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled water bath

-

Calibrated micropipettes

-

Small glass vials with screw caps

Procedure:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a glass vial.

-

Add a small, precise volume of DMSO (e.g., 100 µL) to the vial.

-

Tightly cap the vial and vortex the mixture for 1-2 minutes.

-

If the solid does not completely dissolve, place the vial in a sonicator bath for 10-15 minutes. Gentle warming in a water bath (e.g., to 37°C) can also be applied.[9]

-

Visually inspect the solution for any undissolved particles.

-

If the solid has completely dissolved, add another known weight of this compound and repeat steps 3-5.

-

If the solid has not completely dissolved, add small, incremental volumes of DMSO (e.g., 10 µL at a time), repeating steps 3-5 after each addition until the solid is fully dissolved.

-

The solubility is calculated as the total mass of this compound divided by the total volume of DMSO used to achieve a clear solution.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. For instance, it has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3.[4][10] This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory and pro-survival functions.

Caption: Inhibition of the NF-κB pathway by this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. adooq.com [adooq.com]

- 8. This compound | 877822-40-7 [chemicalbook.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Germacrane Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Germacrane sesquiterpenes are a diverse class of C15 isoprenoids that serve as crucial precursors to a vast array of bioactive molecules, including many sesquiterpene lactones with significant pharmacological potential. Understanding their biosynthesis is paramount for applications in metabolic engineering, synthetic biology, and drug development. This guide provides a detailed overview of the germacrane biosynthesis pathway, starting from the central precursor farnesyl pyrophosphate (FPP). It covers the key enzymes, such as germacrene synthases (GAS, GDS) and modifying cytochrome P450 monooxygenases (P450s), presents quantitative kinetic data for these enzymes, details relevant experimental protocols, and illustrates the core metabolic and regulatory pathways using logical diagrams.

The Core Biosynthesis Pathway: From Precursor to Skeleton

The biosynthesis of all sesquiterpenes, including the germacranes, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). In most plant and fungal systems, FPP is synthesized via the mevalonate (MVA) pathway in the cytosol. The formation of the characteristic 10-membered germacrane ring is the first committed step, catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

Formation of the Germacrane Skeleton

The cyclization of the linear FPP molecule into the various germacrene isomers (A, B, C, D) is a mechanistically complex process initiated by the Mg²⁺-dependent ionization of the diphosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate is then guided by the specific topology of the enzyme's active site to cyclize and deprotonate, yielding a specific germacrene isomer.

-

Germacrene A Synthase (GAS): This enzyme catalyzes the formation of (+)-germacrene A, which is a key intermediate in the biosynthesis of many sesquiterpene lactones, such as costunolide, in plants of the Asteraceae family like chicory (Cichorium intybus)[1][2].

-

Germacrene D Synthase (GDS): This synthase produces germacrene D, a common component of essential oils with roles in plant defense and insect communication. Both (+) and (-) enantiomers of germacrene D are found in nature, and they are produced by distinct enantiospecific synthases that proceed through different reaction mechanisms[3].

Downstream Modifications: The Role of Cytochrome P450s

Once the germacrene skeleton is formed, it undergoes extensive modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). These modifications are crucial for the vast structural diversity and biological activities of germacrane derivatives.

A well-studied pathway is the biosynthesis of sesquiterpene lactones (STLs) from (+)-germacrene A in Asteraceae. This involves a sequence of oxidative steps:

-

Germacrene A Oxidase (GAO): A P450 enzyme (e.g., CYP71AV9 from Cynara cardunculus) catalyzes the multi-step oxidation of the isopropenyl side chain of germacrene A to form germacrene A acid (GAA)[4].

-

Costunolide Synthase (COS): Another P450 (e.g., CYP71BL5) then hydroxylates GAA at the C6 position. The resulting intermediate spontaneously undergoes lactonization to form costunolide, a central precursor for a wide range of STLs[4][5].

Quantitative Data of Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. This data is critical for metabolic modeling and engineering efforts.

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | V_max (pmol h⁻¹ μg⁻¹) | Optimal pH | Reference |

| (+)-Germacrene A Synthase | Cichorium intybus | FPP | 6.6 | - | - | ~6.7 | [2] |

| CiGASsh | Cichorium intybus | FPP | 3.2 | - | 21.5 | ~7.5 | [1] |

| CiGASlo | Cichorium intybus | FPP | 6.9 | - | 13.9 | ~6.8 | [1] |

| LcTPS3 (GAS) | Liriodendron chinense | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | - | 7.5 | [6] |

Regulation of Germacrane Biosynthesis

The production of germacranes and their derivatives is tightly regulated at the transcriptional level, often as part of a plant's defense response to biotic or abiotic stress. Phytohormones, particularly jasmonic acid (JA), are key signaling molecules in this process.

The JA signaling pathway involves the degradation of JAZ repressor proteins, which liberates transcription factors (TFs) to activate the expression of target genes. In the context of sesquiterpene biosynthesis, TFs from the MYC family (a class of basic helix-loop-helix, bHLH, TFs) are known to be central regulators. For instance, AsMYC2 in Aquilaria sinensis directly binds to the promoter of sesquiterpene synthase genes to control their expression in response to JA. Other TF families like WRKY, AP2/ERF, and SPL also play significant roles in modulating terpene biosynthesis[7][8][9][10].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the germacrane biosynthesis pathway.

Heterologous Expression and Purification of a Germacrene Synthase

This protocol describes the expression of a His-tagged germacrene synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

-

Gene Cloning and Transformation:

-

The coding sequence of the target synthase is PCR-amplified and cloned into a pET expression vector (e.g., pET28a) containing an N-terminal His₆-tag.

-

The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

-

Protein Expression:

-

Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C.

-

Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Incubate the culture for an additional 16-20 hours at a reduced temperature (e.g., 16-20°C) to improve protein solubility[11].

-

-

Cell Lysis and Purification:

-

Harvest cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis/Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 10% glycerol).

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30s on, 30s off).

-

Clarify the lysate by centrifugation (e.g., 15,000 x g, 30 min, 4°C).

-

Equilibrate a Ni-NTA affinity column with Binding Buffer. Load the clarified supernatant onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer (Binding Buffer with a slightly higher imidazole concentration, e.g., 40 mM).

-

Elute the His-tagged protein with Elution Buffer (Binding Buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

Analyze fractions by SDS-PAGE to check for purity. Pool the purest fractions and desalt/buffer-exchange into a suitable Storage Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT). Store aliquots at -80°C.

-

In Vitro Germacrene Synthase Activity Assay

This protocol is used to determine the function and kinetic parameters of the purified synthase.

-

Assay Reaction Setup:

-

Prepare an assay buffer, for example: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.

-

In a 2 mL glass GC vial, add 450 µL of assay buffer.

-

Add 1-5 µg of the purified enzyme.

-

Overlay the aqueous phase with 500 µL of an organic solvent (e.g., n-pentane or n-hexane) to trap the volatile sesquiterpene products.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of ~25-50 µM (for standard assays) or varying concentrations (e.g., 0.5 to 80 µM) for kinetic analysis[2].

-

Seal the vial and incubate at a controlled temperature (e.g., 30-35°C) for 1-2 hours with gentle agitation[6].

-

-

Product Extraction:

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the organic layer.

-

Separate the layers by centrifugation (e.g., 1,000 x g, 5 min).

-

Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous Na₂SO₄ to remove residual water. The sample is now ready for GC-MS analysis.

-

GC-MS Analysis of Sesquiterpene Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile terpene products.

-

Instrumentation and Column:

-

GC Conditions:

-

Injector Temperature: This is a critical parameter. To analyze germacrene A without thermal rearrangement, use a low injector temperature of 150°C [2]. To intentionally induce the Cope rearrangement of germacrene A to β-elemene for confirmation, a high temperature of 250°C can be used[2].

-

Oven Temperature Program: A typical program starts at a low temperature and ramps up. For example: hold at 50°C for 2 min, then ramp at 5°C/min to 150°C, then ramp at 20°C/min to 280°C, and hold for 2 min[12].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40-450.

-

-

Data Analysis:

-

Identify products by comparing their retention times and mass spectra to those of authentic standards or by matching spectra to libraries such as NIST. The mass spectrum of germacrenes typically shows a molecular ion (M⁺) at m/z 204.

-

References

- 1. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progressive regulation of sesquiterpene biosynthesis in Arabidopsis and Patchouli (Pogostemon cablin) by the miR156-targeted SPL transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

The Structural Elucidation of Eupalinolide B and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Eupalinolide B is a member of the sesquiterpene lactone class of natural products, a diverse family of compounds known for their wide range of biological activities. Isolated from plants of the Eupatorium genus, these molecules have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and anticancer effects.[1][2] The complex stereochemistry and dense functionality of eupalinolides make their structural elucidation a challenging and critical task, relying on a synergistic combination of modern spectroscopic techniques. This technical guide provides an in-depth overview of the methodologies and data interpretation central to determining the structure of this compound and its related derivatives.

Experimental Protocols: From Plant to Pure Compound

The journey to structural elucidation begins with the isolation and purification of the target compounds from their natural source, typically the aerial parts of plants like Eupatorium lindleyanum.[1] The process is a multi-step procedure requiring careful execution to ensure the integrity of the compounds.

1.1. Extraction and Preliminary Fractionation The dried and powdered plant material is the starting point for extraction. A common method involves percolation with a polar solvent, such as 95% ethanol, to efficiently extract a broad range of secondary metabolites.[1] The resulting crude extract is then concentrated under reduced pressure to yield a residue. This residue is subsequently suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their solubility, yielding several primary fractions.

1.2. Chromatographic Purification The primary fractions, which are still complex mixtures, undergo several rounds of chromatography to isolate individual compounds.

-

Column Chromatography (CC): Fractions rich in sesquiterpenes are typically subjected to silica gel column chromatography.[1] Elution is performed with a gradient solvent system, such as a mixture of chloroform and methanol, with polarity increasing gradually to separate compounds based on their affinity for the stationary phase.

-

Reversed-Phase Chromatography: Further purification is often achieved using C18 reversed-phase silica gel columns.[3] This technique separates molecules based on their hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain compounds with high purity (>98%) is accomplished using preparative or semi-preparative HPLC, often on a reversed-phase column.[4]

The entire purification process is monitored by Thin-Layer Chromatography (TLC) to track the separation and identify fractions containing the compounds of interest.

Spectroscopic Analysis: Deciphering the Molecular Architecture

Once a pure compound is isolated, its structure is determined using a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary techniques for the structural elucidation of novel organic compounds.

2.1. Mass Spectrometry (MS) Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS), often using Electrospray Ionization (ESI), can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion.[5] Tandem MS (MS/MS) experiments provide information about the compound's structure by inducing fragmentation and analyzing the resulting daughter ions.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule. A suite of 1D and 2D NMR experiments is employed to build the molecular structure piece by piece.

-

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing essential information for determining the relative stereochemistry of the molecule.

-

Below is a generalized workflow for the isolation and structural elucidation of a natural product like this compound.

Quantitative Data and Interpretation

Disclaimer: The original 1981 publication by Ito and Iida detailing the spectral data for this compound was not accessible. Therefore, as a representative example of the data quality and type, the complete ¹H and ¹³C NMR assignments for the structurally similar derivative, Eupalinolide C , isolated from the same plant genus, are provided below.[1] Eupalinolide C differs from this compound primarily by the presence of an additional acetate group.

The following tables summarize the NMR spectral data for Eupalinolide C, recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.[1]

Table 1: ¹H NMR Data for Eupalinolide C (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.17 | d | 9.0 |

| 2a | 2.25 | m | |

| 2b | 2.05 | m | |

| 3 | 5.82 | dd | 9.0, 4.5 |

| 5 | 5.25 | d | 9.5 |

| 6 | 5.87 | dd | 12.0, 9.0 |

| 8 | 5.40 | t | 9.0 |

| 9a | 2.65 | m | |

| 9b | 2.40 | m | |

| 13a | 6.25 | s | |

| 13b | 5.60 | s | |

| 14a | 4.85 | d | 12.5 |

| 14b | 4.70 | d | 12.5 |

| 15 | 1.80 | s | |

| 3'-OAc | 2.08 | s | |

| 14-OAc | 2.10 | s | |

| 2' | 6.85 | q | 7.0 |

| 4' | 4.30 | s | |

| 5' | 1.95 | s |

Table 2: ¹³C NMR Data for Eupalinolide C (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 134.2 | 13 | 122.5 |

| 2 | 38.5 | 14 | 64.1 |

| 3 | 74.8 | 15 | 16.5 |

| 4 | 141.5 | 1' | 166.1 |

| 5 | 128.1 | 2' | 139.8 |

| 6 | 78.2 | 3' | 128.5 |

| 7 | 45.1 | 4' | 61.5 |

| 8 | 76.5 | 5' | 14.8 |

| 9 | 40.1 | 3-OAc (CO) | 169.5 |

| 10 | 130.5 | 3-OAc (CH₃) | 21.2 |

| 11 | 138.1 | 14-OAc (CO) | 170.2 |

| 12 | 170.8 | 14-OAc (CH₃) | 20.9 |

The fragmentation pattern in mass spectrometry provides further structural confirmation. For germacrane-type sesquiterpene lactones like eupalinolides, characteristic fragmentation includes the loss of acyl side chains, water, and carbon monoxide, as well as cleavages within the ten-membered ring system.

Biological Context: Signaling Pathway Interactions

The interest in this compound and its derivatives extends beyond their chemical structures to their biological activities. These compounds have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer. For instance, eupalinolides can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are central regulators of the immune response and cell proliferation, and their inhibition is a key mechanism behind the observed anti-inflammatory and anticancer effects of these natural products.

References

- 1. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Eupalinolide B: A Technical Guide to its Bioactive Properties and Preliminary Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with significant therapeutic potential.[1] This technical guide provides an in-depth overview of the preliminary screening of this compound's bioactivity, with a focus on its anti-cancer and anti-inflammatory properties. It summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the molecular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural product that has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant effects.[2] Its potential to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation makes it a compelling candidate for further investigation as a therapeutic agent. This guide will delve into the current understanding of its bioactivity, providing a foundation for future research and development.

Bioactivity and Quantitative Data

This compound exhibits potent cytotoxic and anti-inflammatory effects across various models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| TU686 | Laryngeal Cancer | 6.73 µM | - |

| TU212 | Laryngeal Cancer | 1.03 µM | - |

| M4e | Laryngeal Cancer | 3.12 µM | - |

| AMC-HN-8 | Laryngeal Cancer | 2.13 µM | - |

| Hep-2 | Laryngeal Cancer | 9.07 µM | - |

| LCC | Laryngeal Cancer | 4.20 µM | - |

| SMMC-7721 | Hepatocarcinoma | - | 24-72 h (Significant Inhibition) |

| HCCLM3 | Hepatocarcinoma | - | 24-72 h (Significant Inhibition) |

| MiaPaCa-2 | Pancreatic Cancer | - | 24 h (Significant Inhibition) |

| PANC-1 | Pancreatic Cancer | - | 24 h (Significant Inhibition) |

| PL-45 | Pancreatic Cancer | - | 24 h (Significant Inhibition) |

Data compiled from multiple sources.[1][3]

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC50 Value |

| RAW264.7 | NO Production Inhibition | 2.24 µM |

Data from a study on LPS-stimulated RAW264.7 cells.[1]

Table 3: In Vivo Anti-tumor Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Treatment Schedule | Outcome |

| Hepatocarcinoma (SMMC-7721 or HCCLM3 xenograft) | Nude Mice | 25-50 mg/kg (i.p.) | Every 2 days for 3 weeks | Significant reduction in tumor volume and weight.[1][4] |

| Laryngeal Cancer (TU212 xenograft) | Nude Mice | - | - | Significant suppression of tumor growth.[3] |

| Pancreatic Cancer (PANC-1 xenograft) | Nude Mice | - | - | Reduced tumor growth and Ki-67 expression.[2] |

Key Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical signaling pathways.

Anti-Cancer Mechanisms

-

Induction of Ferroptosis and Cuproptosis: In hepatic and pancreatic cancer cells, this compound has been shown to induce two distinct forms of programmed cell death: ferroptosis and cuproptosis.[2][4] It triggers ferroptosis by increasing reactive oxygen species (ROS) and activating the ER-JNK pathway, while also downregulating GPx4, a key regulator of ferroptosis.[4] In pancreatic cancer, it disrupts copper homeostasis, leading to cuproptosis, a copper-dependent form of cell death.[2]

-

Cell Cycle Arrest: this compound can arrest the cell cycle at the S phase in hepatic carcinoma cells by downregulating the expression of CDK2 and cyclin E1.[4]

-

Inhibition of Metastasis: It has been found to inhibit the migration of human hepatic carcinoma cells through the activation of the ROS-ER-JNK signaling pathway.[4]

-

Apoptosis Induction: this compound induces apoptosis in cancer cells.[1]

Anti-Inflammatory Mechanisms

-

Inhibition of NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

-

MAPK Pathway Inhibition: The compound also demonstrates inhibitory effects on MAPK signaling pathways.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary screening of this compound's bioactivity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., SMMC-7721, HCCLM3, PANC-1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-32 µM) for 24, 48, or 72 hours.[1] Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, GPX4, p-JNK, JNK, NF-κB p65, IκBα) overnight at 4°C.[4][5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Use 4-6 week old male BALB/c nude mice.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ SMMC-7721 or HCCLM3 cells) into the right flank of each mouse.[4]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomly divide the mice into control and treatment groups. Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control via intraperitoneal injection every other day for a specified period (e.g., 3 weeks).[1][4]

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 × length × width²).

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., H&E staining, immunohistochemistry for Ki-67).[2]

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound Anti-Cancer Signaling Pathways.

Caption: this compound Anti-Inflammatory Signaling Pathway.

Caption: General Experimental Workflow for this compound Bioactivity Screening.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-targeted therapeutic agent with robust anti-cancer and anti-inflammatory activities. The data presented in this guide highlight its ability to induce various forms of programmed cell death in cancer cells and to suppress key inflammatory pathways. The detailed experimental protocols provide a framework for researchers to further investigate its mechanisms of action and to evaluate its efficacy in various disease models.

Future research should focus on optimizing its therapeutic index, exploring its efficacy in combination with other therapies, and conducting more extensive preclinical toxicology studies. The promising preliminary bioactivity of this compound warrants its continued investigation as a lead compound in the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Eupalinolide B Extraction and Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC., has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] This document provides a detailed protocol for the extraction and purification of this compound, designed to yield a high-purity compound suitable for research and drug development purposes. The protocol is based on a combination of solvent extraction, liquid-liquid partitioning, and high-speed counter-current chromatography (HSCCC).

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound from Eupatorium lindleyanum.

Table 1: Extraction and Fractionation Yields

| Parameter | Value | Reference |

| Starting Plant Material (dried, powdered aerial parts) | 10.0 kg | [3] |

| Ethanol (95%) Extract Yield | 765.3 g | [4] |

| n-Butanol Fraction Yield | 68.21 g | [3][4] |

Table 2: HSCCC Purification of this compound from n-Butanol Fraction

| Parameter | Value | Reference |

| Starting n-Butanol Fraction | 540 mg | [3][5] |

| Yield of this compound | 19.3 mg | [3][5] |

| Purity of this compound (determined by HPLC) | 97.1% | [3][5] |

Experimental Protocols

This section details the methodologies for the extraction of this compound from Eupatorium lindleyanum and its subsequent purification.

Part 1: Extraction and Fractionation

This protocol describes the initial extraction from the plant material and the subsequent fractionation to isolate the n-butanol fraction enriched with this compound.

1.1. Materials and Equipment:

-

Dried, powdered aerial parts of Eupatorium lindleyanum DC.

-

95% Ethanol (EtOH)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Deionized water

-

Large-scale extraction vessel

-

Rotary evaporator

-

Separatory funnels

-

Filtration apparatus

1.2. Extraction Procedure:

-

The dried, powdered aerial parts of E. lindleyanum (10.0 kg) are subjected to extraction with 95% ethanol (100 L) at ambient temperature for 3 days.[3]

-

This extraction process is repeated three times to ensure exhaustive extraction of the plant material.[3]

-

The ethanol extracts from the three cycles are combined.

-

The solvent is removed from the combined extract under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[3]

1.3. Fractionation Procedure:

-

The crude ethanol extract is suspended in deionized water.[3]

-

The aqueous suspension is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[3] This is typically done in a large separatory funnel.

-

The n-butanol fraction, which contains this compound, is collected.

-

The solvent from the n-butanol fraction is removed under reduced pressure to yield the dried n-butanol fraction.[3]

Part 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the purification of this compound from the n-butanol fraction using HSCCC.

2.1. Materials and Equipment:

-

n-Butanol fraction of Eupatorium lindleyanum extract

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Deionized water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for purity analysis

-

Solvents for HPLC (acetonitrile and water)

2.2. HSCCC Procedure:

-

Solvent System Preparation: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3.[3][5] The mixture is thoroughly shaken and allowed to equilibrate and separate in a separatory funnel. The two phases are then separated for use.

-

Sample Preparation: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system (a mixture of the upper and lower phases).[5]

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a speed of 900 rpm.[5]

-

The mobile phase (the lower phase of the solvent system) is pumped into the column at a flow rate of 2.0 mL/min.[5]

-

After the hydrodynamic equilibrium is established, the sample solution is injected.

-

The effluent from the column is continuously monitored with a UV detector at a wavelength of 254 nm.[5]

-

Fractions are collected based on the resulting chromatogram peaks. The peak corresponding to this compound is collected.

-

-

Purity Analysis: The purity of the collected fraction containing this compound is determined by High-Performance Liquid Chromatography (HPLC).[3][5]

Visualizations

Diagram 1: this compound Extraction and Purification Workflow

Caption: Workflow for this compound extraction and purification.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Activities of Extracts and Fractions from Eupatorium lindleyanum DC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Eupalinolide B: In Vitro Application Notes and Protocols for Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Eupalinolide B, a sesquiterpene lactone with demonstrated anti-cancer properties. This document outlines detailed protocols for treating cultured cancer cells with this compound and assessing its effects on cell viability, apoptosis, cell cycle progression, and migration. Additionally, it summarizes key quantitative data and visualizes the underlying molecular pathways and experimental workflows.

Introduction